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Introduction

ANEB-001 (also known as selonabant) is a potent and selective small molecule antagonist of
the cannabinoid receptor type 1 (CB1).[1][2][3] The CB1 receptor is the primary mediator of the
psychoactive effects of A9-tetrahydrocannabinol (THC), the main active component of
cannabis.[4] Overstimulation of the CB1 receptor by THC can lead to acute cannabinoid
intoxication (ACI), characterized by symptoms ranging from euphoria and altered perception to
anxiety, panic attacks, and psychosis.[4][5] ANEB-001 is being developed as an antidote to ACI
by competitively blocking the CB1 receptor, thereby displacing THC and reversing its effects.[6]
This document provides detailed protocols for the in vivo evaluation of ANEB-001, based on
both representative preclinical animal models and human clinical trial data.

Mechanism of Action

ANEB-001 functions as a competitive antagonist at the human CBL1 receptor.[1][3] In the
presence of a CB1 agonist like THC, ANEB-001 binds to the receptor, preventing the agonist
from binding and activating downstream signaling pathways. This blockade is believed to
alleviate the symptoms of ACI by reducing the overstimulation of the endocannabinoid system
caused by high concentrations of THC.[6]
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Figure 1: ANEB-001 Mechanism of Action.

Preclinical In Vivo Studies (Representative Protocol)

While specific preclinical data for ANEB-001 have not been published, the following protocol is
representative of in vivo studies conducted for other CB1 receptor antagonists, such as
rimonabant and BAR-1, and can be adapted for the evaluation of ANEB-001.

Animal Models

Rodent models are commonly used to assess the efficacy and safety of CB1 receptor
antagonists.

e Species: Male Wistar rats or C57BL/6 mice.
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o Health Status: Healthy, pathogen-free animals.

e Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
access to food and water, unless otherwise specified by the experimental design (e.g., food
intake studies).

Experimental Protocol: THC-Induced Hypolocomotion
Model

This model assesses the ability of a CB1 antagonist to reverse the sedative effects of THC.

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arena) for a
designated period before the experiment.

e Drug Administration:
o Administer THC (e.g., 5-10 mg/kg, intraperitoneally) or its vehicle.

o At a specified time post-THC administration, administer ANEB-001 (e.g., 1-10 mg/kg,
orally or intraperitoneally) or its vehicle.

» Behavioral Assessment:
o Following ANEB-001 administration, place the animal in the open-field arena.

o Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period
(e.g., 30-60 minutes) using an automated tracking system.

o Endpoint Analysis: Compare the locomotor activity of animals treated with THC and ANEB-
001 to those treated with THC and vehicle. A significant increase in locomotion in the ANEB-
001 group indicates a reversal of THC-induced hypolocomaotion.

Additional Preclinical Models

o Tetrad Model: Assess the "tetrad" of cannabinoid effects in mice: hypolocomotion, catalepsy,
analgesia, and hypothermia. ANEB-001 is expected to antagonize these effects.
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e Drug Discrimination Studies: Train animals to discriminate THC from vehicle. Assess whether
ANEB-001 can block the discriminative stimulus effects of THC.

» Diet-Induced Obesity (DIO) Model: While the primary indication for ANEB-001 is ACI, its
initial development for obesity suggests this model's relevance. Mice or rats are fed a high-
fat diet to induce obesity, and the effects of ANEB-001 on body weight, food intake, and
metabolic parameters are evaluated.[2][6][7][8]

Clinical Studies: Phase 2 Protocol for ANEB-001

The following protocol is based on the Phase 2 clinical trial (NCT05282797) conducted to
evaluate the efficacy and safety of ANEB-001 in healthy volunteers challenged with THC.[6]

Study Design

e Type: Randomized, double-blind, placebo-controlled study.[4]
o Population: Healthy, occasional cannabis users.[9]

» Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of
single oral doses of ANEB-001 in a THC challenge test.

Experimental Workflow
Figure 2: Phase 2 Clinical Trial Workflow.

Dosing Regimens

The study was conducted in two parts (Part A and Part B) with multiple cohorts to evaluate
different dose levels of ANEB-001 and THC.[4]
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Number of
THC Challenge ANEB-001 Dose .
Study Part Subjects (ANEB-
Dose (oral) (oral)
001:Placebo)
Part A 10.5 mg 50 mg 20:20
10.5mg 100 mg 20:20
Part B 21 mg 10 mg 79
21 mg 30 mg 9:9
30 mg 10 mg N/A
Part C 40 mg 10 mg 10 (open-label)
60 mg 20 mg 10 (open-label)

Table 1: Dosing Cohorts in the Phase 2 Clinical Trial of ANEB-001. Data compiled from multiple
sources.[4][10]

Pharmacodynamic Assessments

Several validated measures were used to assess the effects of THC and the reversal by
ANEB-001.

Visual Analogue Scale (VAS) for "Feeling High": A subjective measure where participants
rate their feeling of being "high" on a scale.[6]

VAS for "Alertness": A subjective measure of alertness.[4]

Body Sway: An objective measure of postural stability.[4]

Heart Rate: Monitored as a physiological indicator of cannabinoid effects.[4]

Key Clinical Findings

ANEB-001 demonstrated a significant and dose-dependent reversal of THC-induced effects.
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. ANEB-001 Result vs.
Endpoint THC Dose p-value
Dose Placebo
) Statistically
VAS "Feeling o
High 50 mg & 100 mg 10.5 mg significant <0.0001
I n
J reduction
Statistically
10 mg & 30 mg 21 mg significant <0.001
reduction
Statistically
10 mg 30 mg significant <0.0001
reduction
Statistically
VAS "Alertness” 50 mg & 100 mg 10.5 mg significant <0.01
improvement
Statistically
10 mg 30 mg significant =0.0042
improvement
Statistically
Body Sway 10 mg 30 mg significant =0.0196
reduction

Table 2: Summary of Key Efficacy Results from the Phase 2 Clinical Trial. Data compiled from

multiple sources.[3][4][5]

Safety and Tolerability

In the Phase 2 clinical trial, ANEB-001 was generally well-tolerated.[3][10] The most common

adverse events were mild and transient, with some instances of moderate dizziness likely

attributable to THC. Nausea and vomiting were observed more frequently at higher doses of

ANEB-001, while the 10 mg dose was both efficacious and well-tolerated.[4]

Conclusion
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The in vivo evaluation of ANEB-001, through both representative preclinical models and
human clinical trials, supports its development as a potential antidote for acute cannabinoid
intoxication. The provided protocols offer a framework for researchers and drug development
professionals to further investigate the pharmacological properties of ANEB-001 and similar
CB1 receptor antagonists. The robust data from the Phase 2 study, demonstrating a significant
reversal of THC-induced psychoactive and physiological effects, underscores the therapeutic
potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ANEB-001: Application Notes and Protocols for In Vivo
Evaluation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1083297 1#aneb-001-experimental-protocol-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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